N-Acetylindoline-2-carboxylic acid

CAS No.: 82923-75-9

Cat. No.: VC4285651

Molecular Formula: C11H11NO3

Molecular Weight: 205.213

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 82923-75-9 |

|---|---|

| Molecular Formula | C11H11NO3 |

| Molecular Weight | 205.213 |

| IUPAC Name | 1-acetyl-2,3-dihydroindole-2-carboxylic acid |

| Standard InChI | InChI=1S/C11H11NO3/c1-7(13)12-9-5-3-2-4-8(9)6-10(12)11(14)15/h2-5,10H,6H2,1H3,(H,14,15) |

| Standard InChI Key | OGMIMMRKTFZDKW-UHFFFAOYSA-N |

| SMILES | CC(=O)N1C(CC2=CC=CC=C21)C(=O)O |

Introduction

Chemical Identity and Physicochemical Properties

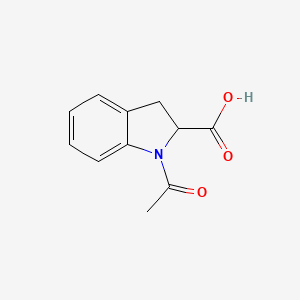

N-Acetylindoline-2-carboxylic acid, systematically named 1-acetyl-2,3-dihydroindole-2-carboxylic acid, features a molecular weight of 205.213 g/mol . Its structure comprises a bicyclic indoline scaffold with an acetyl group at the nitrogen atom and a carboxylic acid substituent at the 2-position. Key identifiers include the InChIKey OGMIMMRKTFZDKW-UHFFFAOYSA-N and SMILES CC(=O)N1C(CC2=CC=CC=C21)C(=O)O, which encode its stereochemistry and functional group arrangement .

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₁NO₃ |

| Molecular Weight | 205.213 g/mol |

| CAS Registry Number | 82923-75-9 |

| IUPAC Name | 1-acetyl-2,3-dihydroindole-2-carboxylic acid |

| Boiling Point | 494.1°C (estimated) |

| Vapor Pressure | 0 mmHg at 25°C |

| Refractive Index | 1.605 |

The compound’s low vapor pressure and high boiling point suggest stability under standard conditions, making it suitable for high-temperature reactions . Its solubility profile remains underexplored, though polar aprotic solvents like DMSO facilitate conformational studies .

Synthesis and Industrial Production

Industrial synthesis typically involves a three-step sequence: Fischer indole cyclization, N-acetylation, and catalytic hydrogenation.

Fischer Indole Cyclization

Phenylhydrazine reacts with pyruvic acid derivatives under acidic conditions to form 2-phenylhydrazonopropionic acid, which undergoes cyclization to indole-2-carboxylic acid . This step achieves yields exceeding 98% with HCl catalysis at elevated temperatures .

N-Acetylation

Indole-2-carboxylic acid undergoes acetylation using acetic anhydride in the presence of triethylamine and 4-dimethylaminopyridine (DMAP). This step proceeds at 45°C, yielding N-acetyl-indole-2-carboxylic acid with 92.6% efficiency .

Hydrogenation to Indoline

Catalytic hydrogenation over Pd/C in glacial acetic acid reduces the indole ring to indoline, affording N-acetylindoline-2-carboxylic acid in 87.8% yield .

Table 2: Key Synthetic Steps and Yields

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Fischer Cyclization | HCl, heat | 98.8% |

| N-Acetylation | Ac₂O, Et₃N, DMAP, 45°C | 92.6% |

| Hydrogenation | Pd/C, H₂, AcOH, 75°C | 87.8% |

Contrary to proline’s trans-dominant amide isomerization, N-acetylindoline-2-carboxylic acid exhibits a pronounced cis preference in polar solvents. Nuclear magnetic resonance (NMR) studies in DMSO-d₆ revealed a 15:1 cis:trans ratio for methyl (S)-1-acetylindoline-2-carboxylate, attributed to diminished n→π* interactions between adjacent carbonyl groups .

Mechanistic Insights

The cis isomer’s stability arises from reduced steric strain in the bicyclic system and favorable dipole interactions in polar media . Computational models estimate the cis/trans isomerization barrier at 15.7 kcal/mol, lower than typical N,N-disubstituted acetamides, enabling rapid interconversion at room temperature .

Solvent Dependency

-

Polar Solvents (DMSO, MeOH): Cis isomer predominates (ΔG ≈ -1.2 kcal/mol) .

-

Nonpolar Solvents (CDCl₃): Trans population increases marginally but remains subordinate .

This solvent-responsive behavior enables tunable conformational states for materials science applications.

Industrial Applications and Chiral Resolution

Pharmaceutical Intermediates

The compound serves as a precursor to angiotensin-converting enzyme (ACE) inhibitors and neuraminidase-targeting antivirals . Its rigid bicyclic structure enhances target binding affinity in peptidomimetics.

Optical Resolution

Racemic N-acetylindoline-2-carboxylic acid resolves via diastereomeric salt formation with chiral bases like (1R,2R)-1-(4-nitrophenyl)-2-amino-1,3-propanediol. This process achieves 99% enantiomeric excess (ee) for the (S)-enantiomer, critical for asymmetric synthesis .

Table 3: Resolution Parameters

| Resolving Agent | Solvent | ee (%) | Yield (%) |

|---|---|---|---|

| (1R,2R)-1-(4-Nitrophenyl)-propanediol | EtOH/H₂O/MeOH | 99.0 | 40.3 |

Recent Advances and Future Directions

Conformation-Guided Materials Design

The cis-dominant isomer’s propensity for β-turn mimicry inspires novel polymer backbones. Copolymers incorporating (S)-N-acetylindoline-2-carboxylate exhibit enhanced thermal stability (Tₘ ↑ 40°C vs. proline analogues) .

Sustainable Synthesis

Microwave-assisted Fischer cyclization reduces reaction times from hours to minutes while maintaining yields >95%. Flow hydrogenation systems further enhance process efficiency .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume